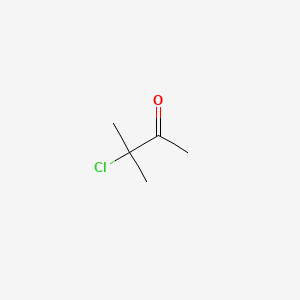
(R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Impact and Fate of Related Compounds
Research on parabens, which share a benzoic acid derivative component similar to (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, highlights their occurrence, fate, and behavior in aquatic environments. Parabens, used as preservatives in various products, can act as weak endocrine disruptors. Studies indicate their widespread presence in surface waters and sediments due to consumption and continuous environmental introduction. These findings underline the environmental persistence of benzoic acid derivatives and the need for further study on their ecological impacts (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Insights from Similar Structures
Rhodiola rosea, containing compounds structurally akin to this compound, demonstrates a range of pharmacological effects, including neuroprotective and cardioprotective properties. The comprehensive review of Rhodiola's chemical composition and efficacy in traditional and modern medicine underscores the potential of similarly structured compounds in therapeutic applications (Panossian, Wikman, & Sarris, 2010).
Chemical Stability and Reactivity
Studies on the stability and reactivity of chemical structures related to this compound, such as polybrominated dibenzo-p-dioxins and dibenzofurans, provide insight into the environmental and health risks of these compounds. Their formation during combustion and presence as contaminants in various products raise concerns about their long-term impact on health and the environment, emphasizing the importance of understanding chemical stability and reactivity in safety assessments (Mennear & Lee, 1994).
Propriétés
IUPAC Name |
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-7-3-2-6-11(12)13(16)14-8-4-5-10(14)9-15/h2-3,6-7,10,15H,4-5,8-9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSXRGRMZPZQY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N2CCC[C@@H]2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350804 | |
| Record name | (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207511-15-7 | |
| Record name | (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


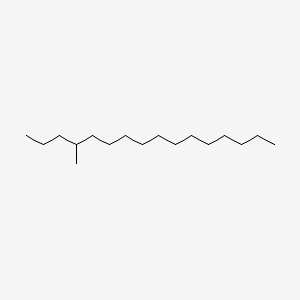


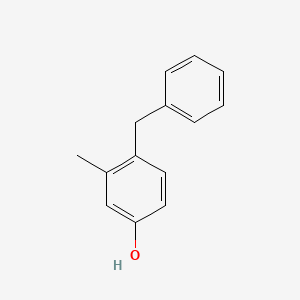



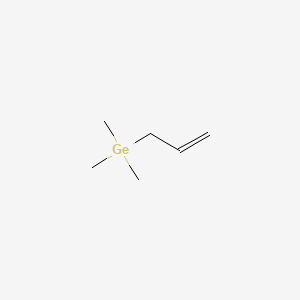

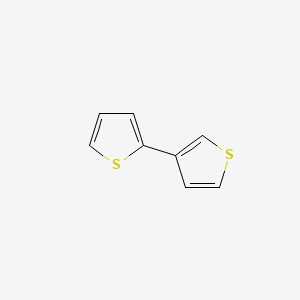
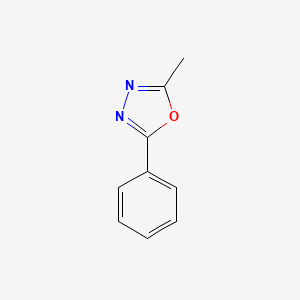

![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B1606654.png)
